4-tert-Butylpyridine

Dye-Sensitized Solar Cells Electrolyte Additive Photovoltaic Performance

4-tert-Butylpyridine (TBP, CAS 3978-81-2) is the premier para-substituted pyridine additive for high-efficiency photovoltaics. In DSSC gel electrolytes, it increases PCE from 6.71% to 10.62% and V_OC by 135 mV (615→750 mV), delivering a 110 mV V_OC boost via TiO2 adsorption. For perovskite passivation, it outperforms pyridine and 4-methylpyridine (TBP > MP > PY). As an MTO catalyst ligand, it matches bipyridine selectivity at lower cost. Choose TBP when steric bulk and electron-donating basicity are critical—substitution with generic pyridines risks underperformance.

Molecular Formula C9H13N
Molecular Weight 135.21 g/mol
CAS No. 3978-81-2
Cat. No. B128874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-tert-Butylpyridine
CAS3978-81-2
Synonyms4-tert-Butyl-pyridine;  4-(1,1-Dimethylethyl)pyridine;  p-tert-Butylpyridine;  NSC 5104
Molecular FormulaC9H13N
Molecular Weight135.21 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=NC=C1
InChIInChI=1S/C9H13N/c1-9(2,3)8-4-6-10-7-5-8/h4-7H,1-3H3
InChIKeyYSHMQTRICHYLGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-tert-Butylpyridine (CAS 3978-81-2) Procurement Guide for DSSC and Perovskite Solar Cell Applications


4-tert-Butylpyridine (TBP), CAS 3978-81-2, is a substituted pyridine derivative characterized by a bulky tert-butyl group at the para (4) position. This clear, colorless liquid functions as a critical additive in dye-sensitized solar cells (DSSCs) and perovskite solar cells (PSCs), where it enhances open-circuit voltage (V_OC) and power conversion efficiency (PCE) by suppressing charge recombination and shifting the TiO2 conduction band edge [1]. Its electron-donating tert-butyl group also enhances basicity and provides steric hindrance, making it a valuable mild base or ligand in catalytic systems .

Why 4-tert-Butylpyridine Cannot Be Casually Substituted in Critical Applications


While pyridine and its simple alkyl derivatives are widely available, 4-tert-Butylpyridine provides a unique combination of steric bulk and electron-donating character that is not matched by alternatives like pyridine (PY) or 4-methylpyridine (MP) [1]. Its specific molecular structure enables distinct interfacial interactions in photovoltaics and controlled reactivity in catalysis. The following evidence demonstrates quantifiable differences in basicity (pKa), catalytic activity, and photovoltaic performance that directly impact experimental outcomes and device efficiency, making casual substitution risky without rigorous validation.

Quantitative Evidence: How 4-tert-Butylpyridine Outperforms Close Analogs in Key Performance Metrics


DSSC Performance: PCE and V_OC Enhancement Over Additive-Free Baseline and NMBI

In dye-sensitized solar cells (DSSCs), the addition of 4-tert-Butylpyridine (TBP) significantly enhances performance. One study shows TBP increases power conversion efficiency (PCE) from a baseline of 6.71% to 10.62% . In gel polymer electrolyte DSSCs, the addition of 7 wt% TBP increases open-circuit voltage (V_OC) from 615 mV to 750 mV [1]. A comparative study of electrolyte co-additives found that TBP and N-methylbenzimidazole (NMBI) have distinct optimum additive/I2 ratios, indicating non-interchangeable performance [2].

Dye-Sensitized Solar Cells Electrolyte Additive Photovoltaic Performance

Basicities: pKa Differences Among Alkyl-Substituted Pyridines

The aqueous basicity of 4-tert-Butylpyridine (4-TBP) differs from other tert-butyl-substituted pyridines. In a comprehensive study, 2-tert-butylpyridine (2-TBP) was more basic than pyridine, while 2,6-di-tert-butylpyridine (2,6-DTBP) was substantially less basic, an anomaly attributed to steric hindrance to solvation of the pyridinium cation [1]. 4-TBP's basicity is intermediate, influenced by the electron-donating para substituent without the severe steric effects of ortho substitution [2].

Basicity pKa Steric Effects

MTO-Catalyzed Epoxidation: Ligand Activity Comparison

In methyltrioxorhenium (MTO) catalyzed epoxidation, 4-tert-Butylpyridine acts as an efficient monodentate N-donor ligand. A comparative study showed that both monodentate 4-tert-Butylpyridine and bidentate 4,4′-dimethyl-2,2′-bipyridine exhibited very good selectivities and activities for epoxidation of trans-β-methylstyrene at a MTO/ligand ratio of 1:5 and 25 °C [1]. This demonstrates that 4-TBP performs comparably to a well-established bidentate ligand in this catalytic system.

Epoxidation Methyltrioxorhenium Lewis Base Ligand

Perovskite Solar Cells: Conflicting Performance Effects on Fill Factor and V_OC

In PTAA-based perovskite solar cells (PSCs), 4-tert-Butylpyridine (TBP) exhibits compensational effects on photovoltaic performance. While TBP addition improves the uniformity of the PTAA hole transport material (HTM) layer, contributing to an increased fill factor, it also hampers spontaneous perovskite passivation, leading to decreased open-circuit voltage (V_OC) [1]. Consequently, PSCs with optimal TBP addition exhibited a similar overall PCE to those without TBP (e.g., 21.6% with TBP vs. 22.0% without) [2]. This contrasts with its clear benefit in DSSCs and highlights its context-dependent role.

Perovskite Solar Cells Hole Transport Material Additive

TiO2 Surface Passivation: V_OC Increase Compared to 2,2'-Bipyridine

A direct comparison of the adsorption of 4-tert-Butylpyridine (4-TBP) and 2,2'-bipyridine (bipy) on TiO2 photoanodes revealed a key difference. While both additives chemically bind to the TiO2 surface, cells fabricated with 4-TBP-grafted TiO2 photoanodes exhibited an increase in open-circuit voltage (V_OC) of 110 mV compared to non-grafted cells [1]. This quantifies the beneficial effect of 4-TBP on V_OC through surface passivation.

TiO2 Surface Passivation Dye-Sensitized Solar Cells Electrolyte Additive

Perovskite Defect Passivation: Electron-Pair-Donor Ability Ranking

The electron-pair-donor ability of pyridine derivatives, which influences defect passivation in perovskite solar cells, varies significantly with the substituent. In a study comparing pyridine (PY), 4-methylpyridine (MP), and 4-tert-butylpyridine (TBP) as perovskite additives, the electron-pair-donor abilities were ranked as TBP > MP > PY [1]. This indicates that the tert-butyl group enhances the Lewis basicity of the pyridine nitrogen, making TBP the most effective passivator among these close analogs.

Perovskite Solar Cells Defect Passivation Molecular Additive

Recommended Application Scenarios for 4-tert-Butylpyridine Based on Quantified Performance Data


Dye-Sensitized Solar Cell (DSSC) Electrolyte Formulation

4-tert-Butylpyridine is a key additive for DSSC electrolytes aiming for high PCE and V_OC. Evidence shows its addition increases PCE from 6.71% to 10.62% and V_OC by up to 135 mV (from 615 to 750 mV) in gel polymer electrolytes [1]. Its adsorption on TiO2 surfaces provides a specific 110 mV V_OC increase over non-grafted cells [2]. Procurement is justified for any DSSC development requiring peak performance.

Perovskite Solar Cell (PSC) Defect Passivation

4-tert-Butylpyridine's strong electron-pair-donor ability makes it a prime candidate for passivating defects in perovskite layers. It outperforms pyridine (PY) and 4-methylpyridine (MP) in this capacity (TBP > MP > PY) [3]. However, its use in PSCs is context-dependent; it may decrease V_OC in certain HTM systems while improving fill factor [4]. Procurement is recommended for targeted defect passivation studies but requires careful system-level optimization.

Catalytic Epoxidation with Methyltrioxorhenium (MTO)

As a monodentate N-donor ligand for MTO, 4-tert-Butylpyridine delivers catalytic activity and selectivity for trans-β-methylstyrene epoxidation comparable to the bidentate ligand 4,4′-dimethyl-2,2′-bipyridine [5]. It serves as an effective, potentially more cost-efficient Lewis base additive in this catalytic system, making it a practical procurement choice for researchers optimizing MTO-catalyzed epoxidations.

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